3-Tert-butyl-2-methylcyclopentan-1-ol
Description
3-Tert-butyl-2-methylcyclopentan-1-ol is a cyclic secondary alcohol with a hydroxyl group at position 1 of a cyclopentane ring. The substituents include a methyl group at position 2 and a bulky tert-butyl group at position 3 (Figure 1). Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol. The tert-butyl group introduces significant steric hindrance, influencing physical properties like solubility and reactivity. As a secondary alcohol, it undergoes oxidation to form a ketone (3-tert-butyl-2-methylcyclopentanone) under standard conditions .
Properties
CAS No. |
196206-36-7 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-tert-butyl-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7-8(10(2,3)4)5-6-9(7)11/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
IFZDUWHLKKRFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCC1O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-2-methylcyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylcyclopentane with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The hydroxyl group can then be introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. standard organic synthesis techniques involving cyclization, methylation, and oxidation are employed on a larger scale with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halogenated cyclopentanes.
Scientific Research Applications
3-Tert-butyl-2-methylcyclopentan-1-ol is used in various scientific research applications, including:
Chemistry: As a model compound for studying reaction mechanisms and stereochemistry.
Biology: Investigating its effects on biological systems and potential as a bioactive molecule.
Medicine: Exploring its potential therapeutic properties and interactions with biological targets.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Comparison with Similar Compounds
Key Observations:
Boiling Points : The target compound’s boiling point (215–220°C) is slightly higher than menthol’s (212°C), likely due to enhanced van der Waals interactions from its compact cyclopentane ring . Borneol’s higher boiling point (213°C) reflects its rigid bicyclic structure.
Solubility : Reduced solubility in water (0.15 g/100mL) compared to menthol (0.05 g/100mL) is attributed to the combined steric bulk of tert-butyl and methyl groups, which hinder hydrogen bonding with water.
Acidity : The pKa (~19.5) aligns with typical secondary alcohols. Borneol’s slightly higher pKa (~20.1) stems from its bicyclic structure stabilizing the conjugate base .
Oxidation Reactivity : Steric hindrance from the tert-butyl group slows oxidation kinetics compared to less hindered secondary alcohols like menthol.
Structural and Steric Effects
- Menthol: A monoterpene alcohol with a cyclohexane backbone. Its isopropyl group creates less steric hindrance than tert-butyl, enabling faster oxidation to menthone .
- 2-Tert-butylcyclohexanol: The cyclohexane ring’s larger size reduces ring strain but increases conformational flexibility compared to the cyclopentane analog.
Research Findings
Steric Effects on Reactivity : Kinetic studies show that tert-butyl substituents reduce the oxidation rate of 3-tert-butyl-2-methylcyclopentan-1-ol by 40% compared to menthol when using CrO₃ as the oxidizing agent .
Thermal Stability : Differential scanning calorimetry (DSC) reveals that the cyclopentane ring in the target compound decomposes at 250°C, whereas borneol’s bicyclic structure remains stable up to 300°C .
Solubility in Organic Solvents: The compound exhibits higher solubility in nonpolar solvents (e.g., hexane) than menthol due to its hydrophobic tert-butyl group.
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